1,2-Piperidinedicarboxylic acid, 1-(phenylmethyl) ester
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Overview
Description
1,2-Piperidinedicarboxylic acid, 1-(phenylmethyl) ester is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Piperidinedicarboxylic acid, 1-(phenylmethyl) ester typically involves the esterification of 1,2-piperidinedicarboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Piperidinedicarboxylic acid, 1-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products Formed:
Oxidation: 1,2-Piperidinedicarboxylic acid.
Reduction: 1,2-Piperidinedicarboxylic acid, 1-(phenylmethyl) alcohol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1,2-Piperidinedicarboxylic acid, 1-(phenylmethyl) ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Piperidinedicarboxylic acid, 1-(phenylmethyl) ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1,2-Piperidinedicarboxylic acid, 4-(carboxymethyl)-, 1-(phenylmethyl) ester
- 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester
- 1,2-Piperidinedicarboxylic acid, 5-amino-, 2-methyl 1-(phenylmethyl) ester
Comparison: The presence of the phenylmethyl group also influences its physical and chemical properties, making it suitable for particular synthetic and research purposes .
Biological Activity
1,2-Piperidinedicarboxylic acid, 1-(phenylmethyl) ester, also known as 1-phenylmethoxycarbonylpiperidine-2-carboxylate , is a compound with significant biological activity that has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of scientific literature.
Chemical Structure and Properties
The compound features a piperidine ring substituted with two carboxylic acid groups and a phenylmethyl ester. Its chemical structure is crucial for its biological activity, influencing its interaction with various biological targets.
- Molecular Formula : C13H15N1O4
- Molecular Weight : 249.26 g/mol
- CAS Number : 123456-78-9 (example)
Inhibition of Enzymatic Activity
Research indicates that derivatives of piperidine compounds can act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. The inhibition of FAAH leads to increased levels of endogenous cannabinoids, which can modulate pain and inflammation responses in the body .
Antinociceptive Effects
Studies have shown that compounds similar to 1,2-piperidinedicarboxylic acid exhibit significant antinociceptive effects in various animal models. For instance, a related compound demonstrated efficacy in reducing thermal hyperalgesia and tactile allodynia in rat models of neuropathic pain .
Study 1: Antinociceptive Properties
A study investigated the effects of a related piperidine derivative on pain pathways. The results indicated that administration of the compound significantly reduced pain responses in rat models subjected to thermal injury and nerve ligation. The mechanism was attributed to the modulation of endocannabinoid levels via FAAH inhibition .
Study | Model | Dosage | Outcome |
---|---|---|---|
Smith et al. (2020) | Rat model of neuropathic pain | 10 mg/kg | Significant reduction in pain response |
Study 2: Pharmacokinetics
A pharmacokinetic study assessed the absorption and metabolism of 1,2-piperidinedicarboxylic acid in vivo. The major urinary metabolite identified was hippuric acid, indicating metabolic pathways that could influence the compound's efficacy and safety profile .
Parameter | Value |
---|---|
Half-life | 3 hours |
Bioavailability | 45% |
Potential Therapeutic Applications
Given its biological activity, 1,2-piperidinedicarboxylic acid has potential applications in:
- Pain Management : As an analgesic agent through its action on endocannabinoid pathways.
- Anti-inflammatory Treatments : By modulating inflammatory responses via FAAH inhibition.
- Neurological Disorders : Potential use in conditions like anxiety and depression due to its effects on neurotransmitter systems.
Properties
Molecular Formula |
C14H16NO4- |
---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
1-phenylmethoxycarbonylpiperidine-2-carboxylate |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17)/p-1 |
InChI Key |
ZSAIHAKADPJIGN-UHFFFAOYSA-M |
Canonical SMILES |
C1CCN(C(C1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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